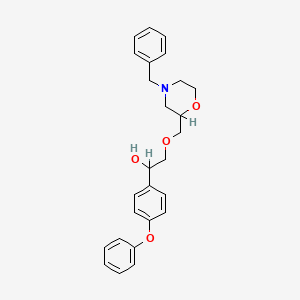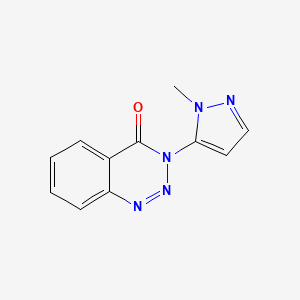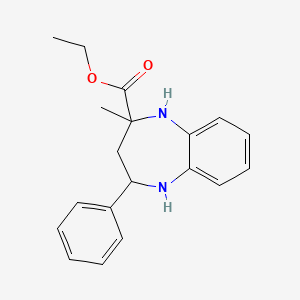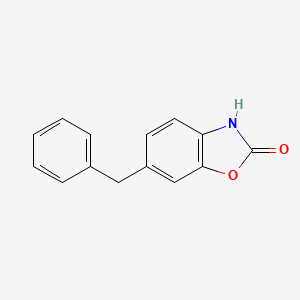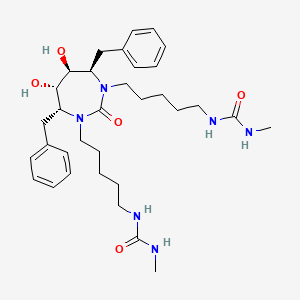
17alpha-Acetoxy-4-chloro Progesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/TU5010280 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation methods for NIOSH/TU5010280 involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using automated equipment to ensure consistency and purity .
Analyse Chemischer Reaktionen
NIOSH/TU5010280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NIOSH/TU5010280 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study the effects of exposure to certain chemicals. In medicine, it may be used in the development of new drugs or therapies. In industry, it is used to monitor and control exposure to hazardous substances .
Wirkmechanismus
The mechanism of action of NIOSH/TU5010280 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
NIOSH/TU5010280 can be compared with other similar compounds, such as volatile organic compounds and other hazardous substances. Similar compounds include those listed in the NIOSH Manual of Analytical Methods, such as benzene, toluene, and xylene. NIOSH/TU5010280 is unique due to its specific chemical structure and properties, which make it suitable for certain applications .
Eigenschaften
Molekularformel |
C23H31ClO4 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)12-8-17-15-5-6-18-20(24)19(27)9-10-21(18,3)16(15)7-11-22(17,23)4/h15-17H,5-12H2,1-4H3/t15-,16+,17+,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
CHACRTKUZYSHPB-BESJYZOMSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



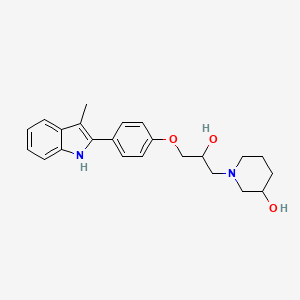
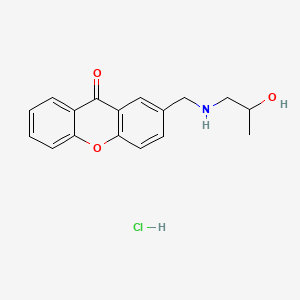
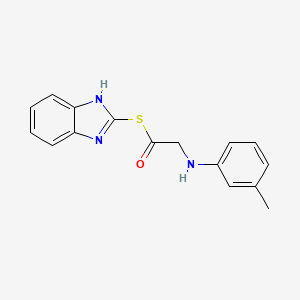

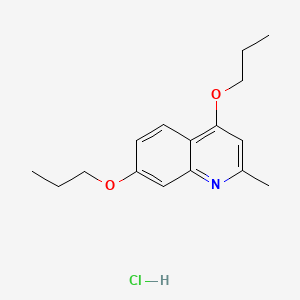
![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
